
Moxifloxacin hydrochloride monohydrate
概要
準備方法
合成ルート:: シンナバリン酸は、さまざまなルートで合成できます。一般的な方法の1つは、3-ヒドロキシアントラニル酸の酸化です。この反応は、過マンガン酸カリウムや硝酸セリウム(IV)などの酸化剤を用いるなどの特定の条件下で行われます。詳細な合成経路には、官能基の保護と脱保護、環化、カルボキシル化などのいくつかのステップが含まれます。
工業生産:: シンナバリン酸の工業規模の生産方法はあまり一般的ではありませんが、研究室では化学合成によって合成されることが多いです。この化合物の産業利用が限られているため、大規模生産方法が不足している可能性があります。
化学反応の分析
シンナバリン酸は、さまざまな化学反応に関与しています。
酸化: 酸化反応を起こし、さまざまな誘導体を生じます。
還元: あまり一般的ではありませんが、還元反応が起こり、異なる生成物が得られます。
置換: シンナバリン酸は、その官能基で置換反応を起こすことができます。
一般的な試薬と条件: 特定の試薬と条件は、目的の反応によって異なります。例えば、酸化剤(KMnO4など)は酸化に使用され、還元剤(NaBH4など)は還元に使用されます。
4. 科学研究への応用
シンナバリン酸は、いくつかの科学分野で注目を集めています。
神経科学: 研究者は、ニューロン機能、アポトーシス、酸化ストレスへの影響を研究しています。
免疫学: キヌレニン経路に存在するため、免疫応答を調節する可能性があります。
創薬: そのメカニズムを理解することで、新しい治療戦略につながる可能性があります。
科学的研究の応用
FDA-Approved Indications
Moxifloxacin is indicated for the treatment of:
- Community-Acquired Pneumonia (CAP) : Effective against Streptococcus pneumoniae and Mycoplasma pneumoniae.
- Acute Bacterial Sinusitis : Demonstrates success in treating this condition.
- Acute Bacterial Exacerbations of Chronic Bronchitis : Recommended for patients experiencing exacerbations.
- Complicated Skin and Skin Structure Infections : Treats conditions like cellulitis and abscesses.
- Complicated Intra-Abdominal Infections : Used in severe cases requiring intervention.
- Plague Treatment : Effective against both pneumonic and septicemic forms caused by Yersinia pestis .
Off-Label Uses
Moxifloxacin is also utilized off-label for various conditions, including:
- Uncomplicated Urinary Tract Infections : Used when other antibiotics are ineffective due to resistance.
- Chronic Bacterial Prostatitis : Considered after the failure of other treatments.
- Multidrug-Resistant Tuberculosis (MDR-TB) : Included in multidrug therapy regimens as endorsed by major health organizations .
Scientific Research Applications
Research has explored moxifloxacin's effectiveness beyond standard indications:
- Pharmacokinetics and Pharmacodynamics : Studies have shown that moxifloxacin achieves high tissue concentrations, making it effective for treating deep-seated infections.
- Combination Therapy : Investigations into combining moxifloxacin with other antibiotics have shown synergistic effects, particularly in resistant infections .
- In Vitro Studies : Research indicates moxifloxacin's activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
Case Study 1: Treatment of CAP
A clinical trial involving 400 mg of moxifloxacin administered once daily demonstrated a success rate exceeding 90% in patients with CAP compared to traditional therapies like amoxicillin or clarithromycin .
Case Study 2: MDR-TB Management
A cohort study highlighted the role of moxifloxacin in treating MDR-TB, where patients showed significant improvement when included in their regimen. The drug's ability to penetrate tissues effectively contributed to its success .
Comparative Efficacy Table
Condition | Moxifloxacin Dosage | Comparison Drug | Efficacy Rate |
---|---|---|---|
Community-Acquired Pneumonia | 400 mg once daily | Amoxicillin | ~90% |
Acute Bacterial Sinusitis | 400 mg once daily | Cefuroxime | Equivalent efficacy |
Complicated Skin Infections | 400 mg once daily | Clindamycin | Comparable efficacy |
MDR-TB | Variable | Other second-line agents | Significant improvement |
作用機序
シンナバリン酸がその効果を発揮する正確なメカニズムは、現在も研究が続けられています。アポトーシス(プログラム細胞死)を特定の細胞種で誘導することが知られています。 さらに、ミトコンドリア機能と活性酸素種(ROS)産生に影響を与える可能性があります .
6. 類似化合物の比較
シンナバリン酸の独自性は、メタボトロピックグルタミン酸受容体4(mGlu4)に対する特異的なアゴニスト活性にあります。 他のmGlu受容体とは異なり、mGlu4と選択的に相互作用するため、この受容体サブタイプを研究するための貴重なツールとなっています 。キヌレニン経路の類似化合物には、キノリン酸やキヌレン酸などがあります。
類似化合物との比較
Cinnabarinic acid’s uniqueness lies in its specific agonistic activity toward metabotropic glutamate receptor 4 (mGlu4). Unlike other mGlu receptors, it selectively interacts with mGlu4, making it a valuable tool for studying this receptor subtype . Similar compounds in the kynurenine pathway include quinolinic acid and kynurenic acid.
生物活性
Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : CHFNO·HCl·HO
- Molecular Weight : 455.92 g/mol
- CAS Number : 192927-63-2
- Appearance : White to orange crystalline powder
Moxifloxacin acts primarily by inhibiting bacterial DNA replication. It targets two key enzymes:
- Topoisomerase II (DNA gyrase) : Essential for the relaxation of supercoiled DNA, allowing replication and transcription.
- Topoisomerase IV : Involved in separating replicated chromosomal DNA into daughter cells during cell division.
The binding affinity of moxifloxacin for bacterial DNA gyrase is approximately 100 times higher than for mammalian counterparts, which contributes to its selective toxicity towards bacteria while minimizing effects on human cells .
Antibacterial Spectrum
Moxifloxacin displays potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Notably, it has enhanced efficacy against:
- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Such as Escherichia coli and Haemophilus influenzae.
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus aureus | 0.032 - 2 |
Escherichia coli | 0.25 - 25 |
Streptococcus pneumoniae | 0.5 - 4 |
Haemophilus influenzae | 0.5 - 2 |
Efficacy and Clinical Studies
Several studies have evaluated the clinical efficacy of moxifloxacin in treating various infections:
- Respiratory Tract Infections : A study indicated that moxifloxacin is effective in treating community-acquired pneumonia, with a significant reduction in symptoms compared to placebo .
- Skin and Soft Tissue Infections : Moxifloxacin demonstrated comparable efficacy to other antibiotics in treating complicated skin infections, with a favorable safety profile .
- Tuberculosis : Recent research highlights its potential role in tuberculosis treatment, showing bactericidal activity against Mycobacterium tuberculosis. Moxifloxacin's ability to penetrate macrophages enhances its effectiveness against intracellular pathogens .
Cytotoxicity and Safety Profile
Moxifloxacin has been assessed for cytotoxic effects on mammalian cells. While generally well-tolerated, high concentrations can lead to cytotoxicity, particularly in specific cell lines such as Vero cells. The cytotoxicity appears to be time- and dose-dependent .
Adverse Effects
Common side effects include gastrointestinal disturbances, headache, dizziness, and potential CNS effects at high doses. Rarely, it may cause hemolytic anemia in susceptible individuals due to oxidative stress on red blood cells .
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-WJMOHVQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049063 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-63-2 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxifloxacin Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。